
5-((4,4-Difluoropiperidin-1-yl)methyl)-2-(phenylethynyl)thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-((4,4-Difluoropiperidin-1-yl)methyl)-2-(phenylethynyl)thiazole is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiazole ring, a phenylethynyl group, and a difluoropiperidinyl moiety, which contribute to its distinct chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4,4-Difluoropiperidin-1-yl)methyl)-2-(phenylethynyl)thiazole typically involves multi-step organic reactions. One common approach starts with the preparation of the thiazole ring, followed by the introduction of the phenylethynyl group through a Sonogashira coupling reaction. The difluoropiperidinyl moiety is then attached via nucleophilic substitution reactions. The reaction conditions often require the use of palladium catalysts, copper co-catalysts, and an inert atmosphere to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize efficiency and minimize costs. Continuous flow reactors and automated synthesis platforms can be employed to enhance scalability and reproducibility.
化学反応の分析
Types of Reactions
5-((4,4-Difluoropiperidin-1-yl)methyl)-2-(phenylethynyl)thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
5-((4,4-Difluoropiperidin-1-yl)methyl)-2-(phenylethynyl)thiazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
作用機序
The mechanism of action of 5-((4,4-Difluoropiperidin-1-yl)methyl)-2-(phenylethynyl)thiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit a particular enzyme involved in a disease pathway, thereby exerting its therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- (4,4-Difluoropiperidin-1-yl)(piperidin-4-yl)methanone
- 5-(4,4-Difluoropiperidin-1-yl)nicotinic acid
- 3-(4,4-Difluoropiperidin-1-yl)-propionic acid methyl ester
Uniqueness
Compared to similar compounds, 5-((4,4-Difluoropiperidin-1-yl)methyl)-2-(phenylethynyl)thiazole stands out due to its unique combination of a thiazole ring, phenylethynyl group, and difluoropiperidinyl moiety. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
特性
分子式 |
C17H16F2N2S |
|---|---|
分子量 |
318.4 g/mol |
IUPAC名 |
5-[(4,4-difluoropiperidin-1-yl)methyl]-2-(2-phenylethynyl)-1,3-thiazole |
InChI |
InChI=1S/C17H16F2N2S/c18-17(19)8-10-21(11-9-17)13-15-12-20-16(22-15)7-6-14-4-2-1-3-5-14/h1-5,12H,8-11,13H2 |
InChIキー |
WHOTXOKOEYGEKD-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1(F)F)CC2=CN=C(S2)C#CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S)-2-[(1E,3E)-hexa-1,3-dienyl]-4-(3-hydroxybutanoyl)-5-methoxy-2-methylfuran-3-one](/img/structure/B12335106.png)
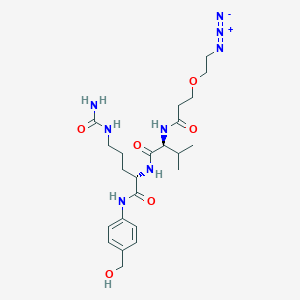
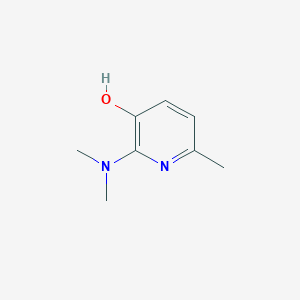
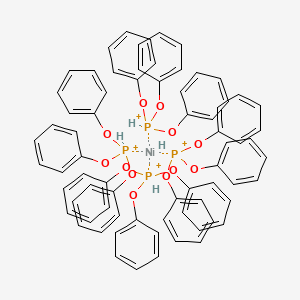
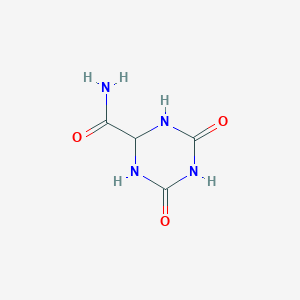
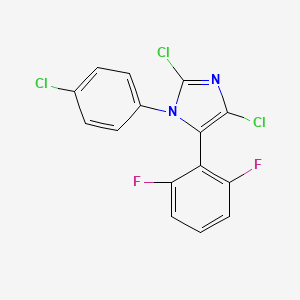
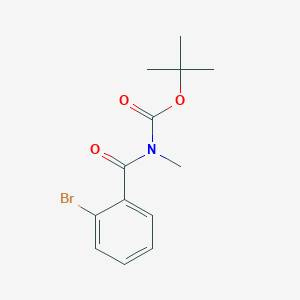
![(E)-(2-butyl-4-chloro-1-((2'-(1-(1,1-diphenyl-2-vinylbut-2-en-1-yl)-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-imidazol-5-yl)methanol](/img/structure/B12335149.png)
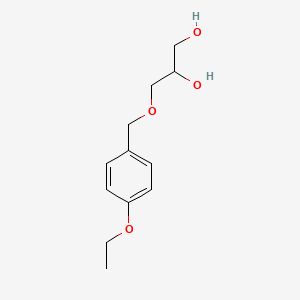
![N-[9-[(1R,3R,4R,7S)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-7-hydroxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-6-oxo-5H-purin-2-ylidene]-2-methylpropanamide](/img/structure/B12335161.png)
![1-Piperidinecarboxylic acid, 4-cyano-4-[(3-fluorophenyl)amino]-2-methyl-, phenylmethyl ester](/img/structure/B12335168.png)
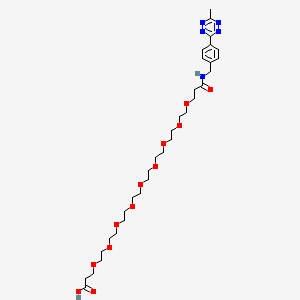
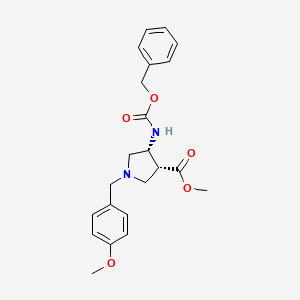
![4-{[6-(2,5-Dioxopyrrol-1-yl)hexanoyl]oxy}-3-nitrobenzenesulfonic acid sodium](/img/structure/B12335198.png)
